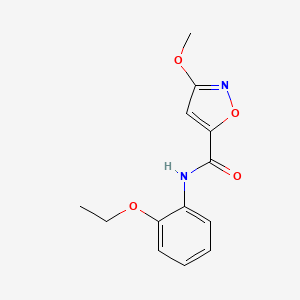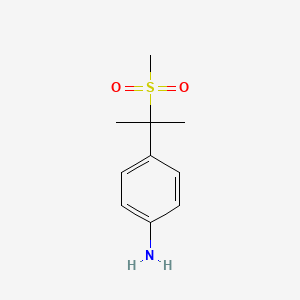
4-(2-(Methylsulfonyl)propan-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(Methylsulfonyl)propan-2-yl)aniline is an organic compound that belongs to the class of aniline derivatives It features a methylsulfonyl group attached to a propan-2-yl group, which is further connected to the aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Methylsulfonyl)propan-2-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as aniline and 2-(methylsulfonyl)propan-2-yl chloride.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: Aniline is reacted with 2-(methylsulfonyl)propan-2-yl chloride in the presence of the base, typically in an organic solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(Methylsulfonyl)propan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are commonly employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-(2-(Methylsulfonyl)propan-2-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Biological Studies: It may serve as a probe or ligand in biological assays to study enzyme interactions and receptor binding.
Industrial Chemistry: The compound can be utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(2-(Methylsulfonyl)propan-2-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The methylsulfonyl group can enhance the compound’s binding affinity and specificity by forming hydrogen bonds or electrostatic interactions with the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Methylsulfonyl)aniline: Lacks the propan-2-yl group, which may affect its reactivity and applications.
4-(2-(Methylsulfonyl)ethyl)aniline: Has an ethyl group instead of a propan-2-yl group, leading to differences in steric and electronic properties.
4-(2-(Methylsulfonyl)propan-2-yl)phenol: Contains a phenol group instead of an aniline group, which can alter its chemical behavior and applications.
Uniqueness
4-(2-(Methylsulfonyl)propan-2-yl)aniline is unique due to the presence of both the methylsulfonyl and propan-2-yl groups, which confer specific steric and electronic properties. These features can influence its reactivity, binding affinity, and overall utility in various applications.
Propriétés
IUPAC Name |
4-(2-methylsulfonylpropan-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-10(2,14(3,12)13)8-4-6-9(11)7-5-8/h4-7H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTJVQWJNYIIFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635702-63-5 |
Source


|
| Record name | 4-(2-(methylsulfonyl)propan-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2784293.png)
![N-(3-CHLOROPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2784294.png)
![Ethyl 4-(4-chlorophenyl)-2-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)thiophene-3-carboxylate](/img/structure/B2784296.png)
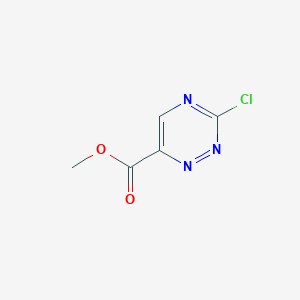
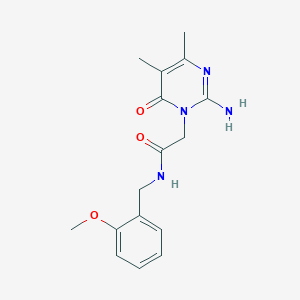
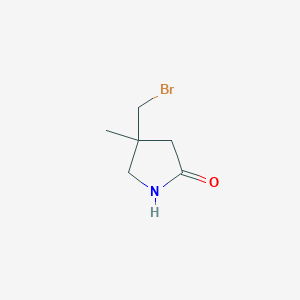
![N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-2-carboxamide](/img/structure/B2784304.png)

![6-(3-Ethoxypropyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2784307.png)
![methyl (2Z)-3-anilino-2-[(3,4-dimethylphenyl)sulfonyl]acrylate](/img/structure/B2784310.png)
![4-benzoyl-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2784311.png)
![3-(4-bromophenyl)-8-(4-ethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2784312.png)
![(2R)-3-[(4-chlorophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol](/img/structure/B2784315.png)
